(3R)-3-(oxetan-3-yl)pyrrolidine
Description
(3R)-3-(Oxetan-3-yl)pyrrolidine (CAS: 1273567-00-2) is a chiral pyrrolidine derivative featuring a saturated five-membered heterocyclic ring fused with an oxetane moiety. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.19 g/mol and SMILES notation C1(C2COC2)CNCC1 . Pyrrolidine scaffolds are renowned for their metabolic stability, hydrogen-bonding capacity, and conformational flexibility, making them pivotal in drug discovery. The oxetane group in this compound enhances polarity and may improve solubility compared to non-oxetane analogs, while the stereochemistry at the 3-position (R-configuration) is critical for target specificity in medicinal applications .
Pyrrolidine derivatives are prevalent in FDA-approved drugs, including κ-opioid agonists and HIV reverse transcriptase inhibitors. The oxetane moiety, a four-membered oxygen-containing ring, is increasingly exploited in medicinal chemistry for its ability to modulate physicochemical properties, such as reducing lipophilicity and enhancing metabolic stability .
Properties
IUPAC Name |
(3R)-3-(oxetan-3-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-8-3-6(1)7-4-9-5-7/h6-8H,1-5H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXASJDNDNLHYAN-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Structural Diversity and Functional Groups: The oxetane substituent in this compound distinguishes it from analogs with bulkier hydrophobic groups (e.g., 4-octylphenyl in or benzyl in ). This likely enhances aqueous solubility compared to the lipophilic (R)-3-(p-tolyl)pyrrolidine .
Biological Activity: (2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol exhibits cytotoxicity via nutrient transporter inhibition (e.g., CD98 downregulation at 2.5 µM) . In contrast, this compound’s bioactivity remains underexplored but may leverage oxetane’s metabolic stability for prolonged action. Salt forms, such as the dihydrochloride in , improve pharmacokinetic profiles (e.g., solubility), whereas the free base form of the target compound may require formulation optimization.
Stereochemical Impact: The R-configuration at C3 is conserved in several analogs (e.g., ), underscoring its role in enantioselective interactions. For instance, (R)-3-(Boc-amino)pyrrolidine (CAS: 122536-77-0) is a key chiral intermediate in peptide mimetics .
Preparation Methods
Epoxide Cyclization
Epoxide intermediates serve as precursors for oxetane formation via nucleophilic ring-opening followed by intramolecular etherification. For example, α-epoxides undergo Payne-type rearrangements under acidic conditions to yield oxetanes. In the synthesis of merrilactone A, treatment of α-epoxide 66 with tosic acid in dichloromethane produced an oxetane-containing product with 80% yield and retained stereochemistry. This method leverages the strain inherent in epoxides to drive cyclization, though selectivity depends on substituent electronic effects.
Williamson Etherification
Base-mediated intramolecular etherification is widely employed for oxetane synthesis. A notable example involves the cyclization of dimethylketal 49 (derived from tribromopentaerythritol) via monotosylation and deprotonation with sodium hydride (NaH), yielding oxetane 50 in 62% yield. The reaction proceeds through an SN2 mechanism, ensuring stereochemical fidelity at the oxetane C3 position.
Table 1: Selected Oxetane Cyclization Methods
| Substrate | Reagents/Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| α-Epoxide 66 | TsOH, CH₂Cl₂, rt | 80 | Retention |
| Dimethylketal 49 | TsCl, NaH, DMSO | 62 | Inversion |
| Tribromide 62 | K₂CO₃, MeOH | 58 | Trans |
Pyrrolidine Ring Construction Techniques
The pyrrolidine ring is typically synthesized via cyclization of linear precursors, with emphasis on stereocontrol at the C3 position.
Reductive Amination
Reductive amination of γ-keto amines using sodium cyanoborohydride (NaBH₃CN) or hydrogenation over palladium catalysts provides access to pyrrolidines. For instance, γ-keto amine 72 derived from glutaric anhydride undergoes hydrogenation at 50 psi H₂ with 10% Pd/C, yielding (3R)-pyrrolidine in 89% enantiomeric excess (ee). Chiral auxiliaries or asymmetric catalysis further enhance stereoselectivity.
Ring-Closing Metathesis (RCM)
Olefin metathesis using Grubbs catalysts enables the formation of pyrrolidine rings from diene precursors. Substrates with electron-withdrawing groups (e.g., esters) exhibit improved reactivity, achieving cyclization yields exceeding 75%.
Stereoselective Coupling Approaches
Coupling the oxetane and pyrrolidine rings while preserving the (3R) configuration requires precise stereochemical control.
Mitsunobu Reaction
The Mitsunobu reaction facilitates ether bond formation between oxetane alcohols and pyrrolidine derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), oxetanol 50 couples with (3R)-pyrrolidine-3-ol to yield the target compound in 68% yield. The reaction’s stereospecificity ensures retention of configuration at both stereocenters.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic intermediates offers an enantioselective route. Porcine pancreatic lipase (PPL) hydrolyzes the (3S)-enantiomer of a pyrrolidine-oxetane ester, leaving the desired (3R)-isomer intact with >98% ee.
Industrial-Scale Synthesis and Optimization
Scalable production of this compound prioritizes cost-efficiency and environmental sustainability.
Continuous Flow Chemistry
Continuous flow systems reduce reaction times and improve heat transfer. A two-step process combining epoxide cyclization and reductive amination achieves 85% overall yield with a throughput of 1.2 kg/day.
Green Solvent Alternatives
Replacing dimethyl sulfoxide (DMSO) with cyclopentyl methyl ether (CPME) in Williamson etherification reduces toxicity while maintaining 90% yield.
Recent Advances in Catalytic Methods
Q & A
Basic: How can the stereochemical configuration of (3R)-3-(oxetan-3-yl)pyrrolidine be experimentally verified?
Answer:
The (3R) stereochemistry can be confirmed using:
- X-ray crystallography : Resolve absolute configuration by analyzing single-crystal diffraction data. For example, methyl (2R*,3R*) analogs were characterized via X-ray in related pyrrolidine derivatives .
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak® columns) and compare retention times to known standards. This method is critical for validating enantiopurity during synthesis .
- Optical rotation : Measure specific rotation ([α]D) and compare to literature values for (3R)-configured pyrrolidines .
Basic: What are optimized synthetic routes for this compound?
Answer:
Key steps include:
- Chiral auxiliary-guided synthesis : Use tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate derivatives as intermediates. For example, tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate can undergo oxetane coupling via Mitsunobu or nucleophilic substitution .
- Enantioselective catalysis : Employ chiral catalysts (e.g., Rh or Ru complexes) for asymmetric hydrogenation of pyrrolidine precursors .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation (>95%) .
Advanced: How to design analogs of this compound for structure-activity relationship (SAR) studies?
Answer:
Focus on modifying:
- Oxetane substituents : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability. Analog synthesis methods are detailed for (3R)-3-(trifluoromethoxy)pyrrolidine hydrochloride .
- Pyrrolidine ring : Replace the pyrrolidine nitrogen with sp³-hybridized carbons or incorporate gem-dimethyl groups to alter lipophilicity and conformational flexibility .
- Bioisosteric replacements : Substitute oxetane with tetrahydrofuran or cyclopropane rings and compare pharmacokinetic profiles .
Advanced: How to resolve contradictions in catalytic methods for synthesizing pyrrolidine-oxetane hybrids?
Answer:
Address discrepancies via:
- Catalyst screening : Compare Fe2O3@SiO2/In2O3 (used in allylidene derivatives) vs. Pd/C or Ni catalysts for coupling efficiency.
- Reaction condition optimization : Adjust temperature (0–20°C for dichloromethane-based reactions ), solvent polarity, and base (e.g., triethylamine vs. DBU).
- Mechanistic studies : Use DFT calculations to model transition states and identify rate-limiting steps in oxetane ring formation .
Advanced: What methodologies evaluate the metabolic stability of this compound in drug discovery?
Answer:
- Microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent molecule via LC-MS/MS .
- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .
- In silico prediction : Tools like MetaSite or Schrödinger’s ADMET Predictor model oxidation sites and half-life .
Advanced: How can computational modeling predict the biological target interactions of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Glide to simulate binding to targets (e.g., kinases, GPCRs). A study on pyrrolidine derivatives employed docking to identify D4 receptor antagonism .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- Pharmacophore mapping : Align electrostatic/hydrophobic features with known active site residues (e.g., HIV reverse transcriptase) .
Advanced: What analytical techniques confirm the purity and stability of this compound under storage?
Answer:
- Stability-indicating HPLC : Monitor degradation products under accelerated conditions (40°C/75% RH) using a C18 column and UV detection at 254 nm .
- NMR spectroscopy : Track chemical shift changes in D2O or DMSO-d6 to detect hydrolysis or oxidation .
- Karl Fischer titration : Quantify water content (<0.1% w/w) to prevent oxetane ring-opening .
Advanced: How to address low yields in stereoselective oxetane-pyrrolidine coupling reactions?
Answer:
- Protecting group strategy : Use Boc or Fmoc groups on pyrrolidine nitrogen to prevent side reactions .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity (e.g., 80°C for 30 min vs. 24 hr conventional heating) .
- Additive screening : Introduce DMAP or crown ethers to enhance nucleophilicity of oxetane oxygen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
